

GSK4027 research applications and biological implications

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Compound Focus: GSK 4027

Cat. No.: S529459

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GSK4027 Profile and Quantitative Data

GSK4027 (and its negative control, GSK4028) was developed to target the bromodomains of PCAF (p300/CBP-associated factor, also known as KAT2B) and GCN5 (General Control Nonderepressible 5, also known as KAT2A), which are histone acetyltransferases (HATs) implicated in gene transcription and chromatin remodeling [1] [2].

Property	Description
Chemical Name	4-bromo-2-methyl-5-[[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one [3]
CAS Number	2079896-25-4 [3]
Molecular Formula	$C_{17}H_{21}BrN_4O$ [3]
Molecular Weight	377.28 g/mol [3]
Targets	PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [3] [2]
Primary Role	Selective chemical probe for epigenetic research [1]

Property	Description
Negative Control	GSK4028 (enantiomeric control) [1] [2]

| **Affinity & Selectivity Data** | **Assay/Method** | **Value** | | :--- | :--- | | **PCAF TR-FRET IC₅₀** | 40 nM [2] | | **PCAF pIC₅₀** | 7.4 ± 0.11 [3] | | **PCAF & GCN5 K_i (BROMOscan)** | 1.4 nM [3] [2] | | **Cellular Target Engagement (NanoBRET)** | IC₅₀ = 60 nM [3] [2] | | **Selectivity vs. BRD4 BD1** | pIC₅₀ < 4.3 (≥18,000-fold selectivity) [3] [1] | | **Selectivity vs. Wider Bromodomain Family** | ≥70-fold selectivity [1] [2] |

Experimental Protocols

For researchers aiming to use GSK4027 or validate its activity, the following key experimental protocols from the literature can serve as a guide.

Biochemical Binding Assays

- **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay** [3]
 - **Purpose:** To measure the binding affinity of GSK4027 for the PCAF bromodomain in a biochemical setting.
 - **Protocol:**
 - Use a recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).
 - Perform the assay in 384-well plates.
 - The reaction mixture includes a terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand.
 - Incubate with serially diluted GSK4027 and measure the TR-FRET signal.
 - Calculate IC₅₀ values from the competition curve and convert to pIC₅₀ (-log IC₅₀).
- **BROMOscan Selectivity Profiling** [3] [2]
 - **Purpose:** To comprehensively evaluate the selectivity of GSK4027 across the bromodomain family.
 - **Protocol:**
 - The assay is typically conducted by a specialized provider (e.g., DiscoverX).
 - GSK4027 is profiled against a panel of 35 human bromodomains.

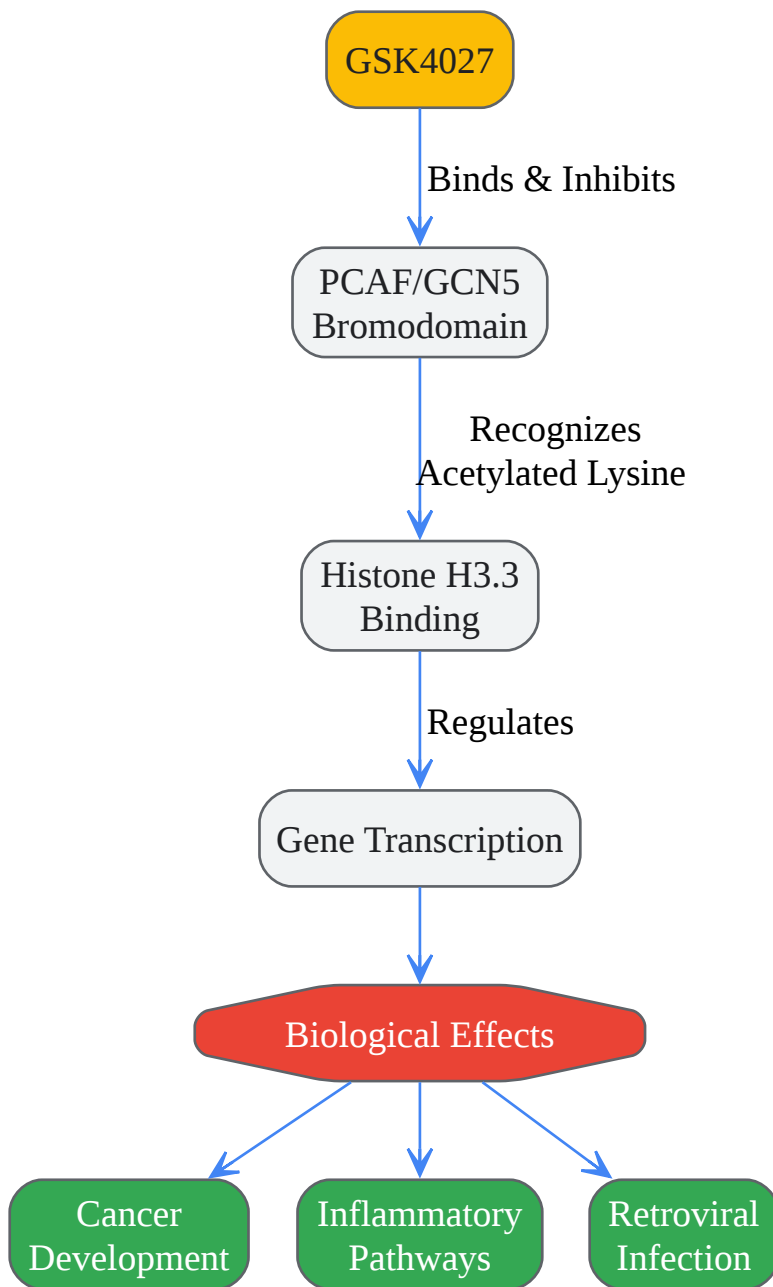
- Dissociation constants (K_d) or inhibition constants (K_i) are determined for each bromodomain, allowing for direct selectivity comparison.

Cellular Target Engagement Assay

- **Cellular NanoBRET Target Engagement Assay** [3] [2]
 - **Purpose:** To confirm that GSK4027 engages its intended target in a live-cell environment.
 - **Protocol:**
 - Transfect HEK293 cells with constructs for full-length NanoLuc-tagged PCAF and HaloTag-labeled histone H3.3.
 - Treat the cells with GSK4027 for approximately 1 hour.
 - Measure the energy transfer (BRET) that occurs when the tagged PCAF bromodomain binds to the histone.
 - A decrease in the BRET signal upon GSK4027 treatment indicates displacement of PCAF from histones, confirming cellular target engagement. The IC_{50} is calculated from the displacement curve.

Research Applications and Implications

GSK4027 enables the study of PCAF/GCN5 bromodomain function in various disease contexts. The following diagram illustrates its mechanism of action and the biological pathways it affects.



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Key Research Areas

- **Cancer Research:** PCAF and GCN5 are multidomain proteins implicated in cancer development [1]. GSK4027 is used to dissect the specific role of their bromodomains in oncogenic processes.
- **Inflammatory Pathways:** The probe helps investigate the involvement of PCAF/GCN5 in regulating inflammatory responses [1].

- **Virology:** These bromodomains have been linked to retroviral infection, and GSK4027 helps study their function in viral replication cycles [1].
- **Tool for Degradation Development:** Research indicates that inhibiting the PCAF/GCN5 bromodomains with GSK4027 alone may not fully recapitulate the effects of genetic knockout. This insight has motivated the development of **GSK699**, a heterobifunctional degrader based on the GSK4027 scaffold, which removes the entire PCAF/GCN5 protein from cells [4].

Best Practices for Using Chemical Probes

To ensure robust and interpretable results, follow these guidelines when using GSK4027:

- **Use at Recommended Concentrations:** Even selective probes can have off-target effects at high concentrations. Use GSK4027 in cellular assays at or near its established cellular IC_{50} (e.g., around 60-100 nM) to maintain on-target specificity [3] [5].
- **Employ the Negative Control:** Always include the enantiomeric negative control, **GSK4028**, in your experiments. This helps distinguish target-specific effects from non-specific or off-target effects caused by the chemical scaffold [1] [2] [5].
- **Seek Orthogonal Validation:** Where possible, use an independent method, such as genetic knockdown (CRISPR/siRNA) or a structurally different orthogonal chemical probe, to validate key findings. This "rule of two" strengthens the conclusion that observed phenotypes are due to the intended target [5].

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To cite this document: Smolecule. [GSK4027 research applications and biological implications].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b529459#gsk4027-research-applications-and-biological-implications>]

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